Superior Antioxidant Retention Through Repeated Frying Cycles Versus BHT and Propyl Gallate
In a head‑to‑head study where soybean oil was spiked with 200 ppm of BHA, BHT, or propyl gallate (PG) and subjected to six consecutive heating‑cooling cycles (30 min at 150 °C, then 23.5 h at room temperature), BHA retained 60.5 % of its initial concentration after two cycles, compared with 55.7 % for BHT and 40.5 % for PG. After six cycles, BHA retention was 5.7 %, versus 3.0 % for BHT and 1.8 % for PG [1]. This demonstrates that BHA provides superior carry‑through to the later stages of a multi‑cycle frying process.
| Evidence Dimension | Percentage antioxidant retention after simulated frying cycles |
|---|---|
| Target Compound Data | BHA: 60.5 % (2 cycles), 5.7 % (6 cycles) |
| Comparator Or Baseline | BHT: 55.7 % (2 cycles), 3.0 % (6 cycles); PG: 40.5 % (2 cycles), 1.8 % (6 cycles) |
| Quantified Difference | BHA retention is 8.6 % (absolute) higher than BHT after 2 cycles and 2.7 percentage‑points higher after 6 cycles; BHA retention is 49.4 % higher than PG after 2 cycles. |
| Conditions | Soybean oil, 200 ppm antioxidant loading, 150 °C ±2 °C for 30 min, 23.5 h cooling at room temperature, repeated 6 times. |
Why This Matters
Higher retention through repeated thermal stress means that a given initial dose of BHA will protect the food matrix longer than an equal dose of BHT or PG, reducing the amount of antioxidant needed to achieve a target shelf life.
- [1] Kim, Y. H. et al. Variation of Antioxidant Retention and Some Properties of Soybean Oil during Simulated Frying Operations. Korean J. Food Sci. Technol. 1979, 11 (4), 257‑263. View Source
